molecular formula C14H14N2O3 B3388697 ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate CAS No. 887408-01-7

ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

Cat. No.: B3388697
CAS No.: 887408-01-7
M. Wt: 258.27 g/mol
InChI Key: HEBUXVQLLIKIKA-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles and their Diverse Chemical Features

Pyrazoles are recognized for their remarkable versatility, which stems from their distinct structural characteristics. These heterocycles are integral to numerous compounds with applications ranging from pharmaceuticals to materials science. mdpi.com

The pyrazole ring is an aromatic system, a feature that imparts significant stability. purkh.com This aromaticity is a consequence of the cyclic delocalization of six π-electrons, fulfilling Hückel's rule. The presence of two nitrogen atoms, one acting as a pyrrole-type nitrogen and the other as a pyridine-type nitrogen, is central to its electronic structure. nih.gov

A key characteristic of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, a phenomenon where protons can migrate between the two nitrogen atoms. nih.govresearchgate.net This results in an equilibrium between two or more structural isomers, which can influence the compound's reactivity and its interactions in biological systems. nih.gov The tautomeric equilibrium is influenced by the nature and position of substituents on the pyrazole ring. mdpi.com

The pyrazole scaffold is a highly sought-after building block in organic synthesis due to its inherent reactivity and the ability to be readily functionalized at various positions on the ring. mdpi.comresearchgate.net The presence of both acidic and basic nitrogen atoms, along with reactive carbon positions, allows for a wide range of chemical transformations. encyclopedia.pub This versatility has been exploited in the construction of more complex molecular architectures, including fused heterocyclic systems and macrocycles. researchgate.netrsc.org The development of multicomponent reactions involving pyrazoles has further expanded their synthetic utility, offering efficient and atom-economical pathways to diverse molecular entities. nih.gov

Contextualization of Substituted Pyrazoles in Contemporary Chemical Research

Substituted pyrazoles are at the forefront of modern chemical and medicinal research. The strategic placement of different functional groups on the pyrazole core can dramatically alter its physicochemical properties and biological activity. nih.govresearchgate.net Consequently, a vast number of pyrazole derivatives have been synthesized and evaluated for a wide spectrum of applications, including their use as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov The adaptability of the pyrazole ring allows for the creation of "privileged scaffolds," which are molecular frameworks that can interact with multiple biological targets. nih.govnih.gov

Specific Academic Relevance of the Ethyl 2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetate Scaffold

The specific compound, ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, has garnered academic interest due to its unique combination of functional groups, which offer multiple avenues for further chemical exploration and potential applications.

This particular pyrazole derivative is characterized by three key structural features:

The 4-Formyl Group (-CHO): The presence of an aldehyde group at the C4 position of the pyrazole ring is of significant synthetic interest. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring. nih.govchemmethod.com This electrophilic group can participate in a variety of chemical reactions, including condensations, oxidations, and reductions, making it a valuable handle for further molecular elaboration. chemmethod.com

The N-linked Ethyl Acetate (B1210297) Moiety (-CH2COOEt): The attachment of an ethyl acetate group to one of the pyrazole's nitrogen atoms introduces an ester functionality. This group can be hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation or other derivatizations. The synthesis of similar N-linked ester moieties on heterocyclic rings has been reported in the literature. nih.govresearchgate.net

These distinct components create a multifunctional molecule with a high potential for serving as a versatile intermediate in the synthesis of more complex chemical entities.

The academic investigation of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate and related compounds is driven by several factors:

Synthetic Versatility: The combination of a reactive aldehyde, a stable aromatic core, and an ester group provides a platform for diverse chemical transformations. This allows for the systematic exploration of chemical space and the generation of libraries of novel compounds.

Potential for Biological Activity: Pyrazole-based compounds are known to exhibit a wide range of biological activities. researchgate.netnih.gov The specific substitution pattern of this scaffold, particularly the presence of the formyl and phenyl groups, could lead to interactions with various biological targets. For instance, pyrazole-4-carbaldehyde derivatives have shown antimicrobial properties. chemmethod.com

Foundation for Fused Ring Systems: The functional groups present on this scaffold are well-suited for intramolecular cyclization reactions, providing access to novel fused heterocyclic systems. Such systems are of great interest in medicinal chemistry due to their rigid conformations, which can lead to higher binding affinities with biological receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-formyl-3-phenylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-13(18)9-16-8-12(10-17)14(15-16)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBUXVQLLIKIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Studies of Ethyl 2 4 Formyl 3 Phenyl 1h Pyrazol 1 Yl Acetate

Transformations Involving the Formyl Group (–CHO) at C4

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its presence on the pyrazole (B372694) ring allows for numerous derivatization pathways. These include condensation reactions, oxidations, reductions, and various nucleophilic additions.

Condensation Reactions with Amines and Hydrazines: Formation of Imines and Hydrazones

The formyl group of pyrazole-4-carbaldehydes readily undergoes condensation reactions with primary amines and hydrazines to yield the corresponding imines (Schiff bases) and hydrazones. rsc.orgchemmethod.comredalyc.org These reactions are typically catalyzed by a small amount of acid and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of hydrazone derivatives from related 4-formyl-pyrazole compounds is well-documented. For instance, various substituted hydrazines have been reacted with 4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid to produce a library of hydrazone compounds. nih.gov These reactions demonstrate the high reactivity of the pyrazole-4-carbaldehyde moiety. nih.govnih.gov The resulting hydrazones are often crystalline solids and are of significant interest due to their unique chemical properties and potential biological activities. nih.govdergipark.org.tr

Below is a table summarizing representative condensation reactions performed on analogous 4-formyl pyrazole structures.

ReactantProduct TypeReaction ConditionsReference
Substituted HydrazinesHydrazoneBenign reaction conditions nih.govnih.gov
N,N-dibenzylhydrazineHydrazoneNot specified nih.gov
N-benzyl-N-phenylhydrazineHydrazoneNot specified nih.gov
Primary AminesImine (Schiff Base)Acid catalyst, heating redalyc.orgnih.gov

Oxidation and Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group on the pyrazole ring can be oxidized to the corresponding carboxylic acid. Common oxidizing agents used for similar transformations on 4-formylpyrazoles include reagents like pyridinium (B92312) chlorochromate (PCC) or 2-iodoxybenzoic acid (IBX). chim.it This conversion transforms the aldehyde into a valuable carboxylic acid handle, which can undergo further reactions such as esterification or amidation. nuph.edu.ua

Reduction: The reduction of the formyl group yields the corresponding hydroxymethyl derivative. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). amazonaws.comencyclopedia.pub For example, 1,3-diphenyl-4-formylpyrazole has been successfully reduced to (1,3-diphenyl-1H-pyrazol-4-yl)methanol. amazonaws.com This reaction provides a route to pyrazole-containing alcohols, which are themselves useful synthetic intermediates.

TransformationReagent(s)Product Functional GroupReference
OxidationPyridinium chlorochromate (PCC)Carboxylic Acid chim.it
ReductionSodium borohydride (NaBH4)Alcohol (Hydroxymethyl) amazonaws.com
ReductionLithium aluminum hydride (LiAlH4)Alcohol (Hydroxymethyl) chim.itencyclopedia.pub

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and further functionalization of the pyrazole core. While specific examples for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate are not detailed in the reviewed literature, the reactivity can be inferred from studies on other 4-formylpyrazoles. nuph.edu.ua Such transformations include alkenylation reactions (e.g., Wittig reaction) to form pyrazoles with vinyl substituents and reactions with organometallic reagents (e.g., Grignard reagents) to produce secondary alcohols. nuph.edu.ua These multicomponent reactions are considered standard approaches for the structural functionalization of the pyrazole nucleus. nuph.edu.ua

Functional Group Transformations of the Ethyl Acetate (B1210297) Moiety

The ethyl acetate group at the N1 position offers another site for chemical modification, primarily through reactions involving the ester carbonyl group.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification then yields the free carboxylic acid. libretexts.orgepa.gov This transformation is crucial for creating a carboxylic acid functional group that can be used in subsequent amidation or esterification reactions.

Amidation and Esterification Reactions

Following hydrolysis of the ethyl acetate moiety to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid, the resulting carboxylic acid can be converted into a variety of amides and other esters.

Amidation: The carboxylic acid can be reacted with primary or secondary amines to form amides. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents. A related transformation involves the direct conversion of the ethyl ester to an acid hydrazide by reacting it with hydrazine (B178648) hydrate. niscpr.res.in This method has been used to synthesize 2-phenoxyacetic acid hydrazide derivatives from their corresponding ethyl esters. niscpr.res.in

Esterification: The carboxylic acid can be re-esterified by reacting it with an alcohol under acidic conditions. This allows for the introduction of different alkoxy groups, modifying the properties of the side chain. researchgate.net

Derivatization to Methyl Formyl Reagents

The formyl group at the C4 position of the pyrazole ring is a key functional handle for further molecular elaboration. While direct conversion to a "methyl formyl reagent" is not extensively detailed, the reactivity of the aldehyde allows for transformations that yield related structures. One common pathway for derivatization involves the Vilsmeier-Haack reaction, which is typically used to introduce a formyl group onto an electron-rich heterocycle. However, modifications of this reaction can be applied to existing aldehydes. For instance, the reaction of pyrazole-4-carbaldehydes with Vilsmeier-type reagents under specific conditions can lead to the formation of α,β-unsaturated aldehydes, effectively extending the formyl group.

In a related synthetic approach, the reaction of acetophenone (B1666503) hydrazones with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 1,3-diarylpyrazole-4-carboxaldehydes. hilarispublisher.com This underscores the utility of formyl-pyrazole scaffolds as synthetic targets and precursors. Further reaction of the formyl group, for example, through palladium-catalyzed reactions with reagents like acrolein diethyl acetal, can yield propenal derivatives, which can be considered extended methyl formyl systems. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Phenyl and Pyrazole Rings

The electronic character of both the pyrazole and phenyl rings in ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate dictates the regioselectivity of substitution reactions. The pyrazole ring, being a π-excessive heterocycle, is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing formyl and ethyl acetate groups deactivates the pyrazole ring towards electrophiles. Conversely, the N1-attached ethyl acetate and C3-attached phenyl group influence the electron distribution.

Formylation of 1-phenyl-1H-pyrazoles, typically achieved under Vilsmeier-Haack conditions, chemoselectively occurs at the 4-position of the pyrazole ring, demonstrating the high reactivity of this site towards electrophiles before deactivation. researchgate.net For the pre-formylated compound, further electrophilic substitution would be challenging and likely require harsh conditions. If substitution were to occur, it would be directed by the existing substituents.

Nucleophilic substitution reactions are less common on the pyrazole ring itself unless an appropriate leaving group is present. The phenyl ring at the C3 position, however, can undergo electrophilic substitution. The pyrazolyl substituent acts as a deactivating group with meta-directing influence on the phenyl ring for electrophilic attack. Conversely, if the phenyl ring were substituted with a leaving group (e.g., a halogen), it could be a site for nucleophilic aromatic substitution.

Synthesis of Fused Heterocyclic Systems from Pyrazole Derivatives

The aldehyde functionality of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate is a prime starting point for the construction of fused heterocyclic systems. The reactivity of the C=O double bond and the acidity of the adjacent C-H proton enable a variety of cyclization and condensation reactions.

Formation of Thiazolidinones and Oxadiazoles

Thiazolidinones, a class of compounds with significant pharmacological interest, can be synthesized from pyrazole-4-carbaldehydes. The general strategy involves the condensation of the aldehyde with a compound containing both a thiol and an amine group. For example, reaction with thioglycolic acid in a suitable solvent can lead to the formation of a thiazolidin-4-one ring fused or appended to the pyrazole core. researchgate.net

Similarly, 1,3,4-oxadiazoles can be prepared from the formyl pyrazole derivative. A common synthetic route involves converting the aldehyde to its corresponding hydrazone by reacting it with hydrazine hydrate. This intermediate can then undergo oxidative cyclization with various reagents, such as acetic anhydride (B1165640) or phosphoryl chloride in the presence of a carboxylic acid, to yield the 1,3,4-oxadiazole (B1194373) ring system. nanobioletters.comnih.gov

Table 1: Synthesis of Thiazolidinones and Oxadiazoles from Pyrazole-4-carbaldehydes

Starting Material Reagent(s) Product Reference(s)
Pyrazole-4-carbaldehyde Thioglycolic Acid Pyrazolyl-thiazolidin-4-one researchgate.net
Pyrazole-4-carbaldehyde 1. Hydrazine Hydrate2. Acetic Anhydride Pyrazolyl-1,3,4-oxadiazole nanobioletters.comnih.gov

Cyclization Reactions to Produce Triazoles, Quinoxalines, and other Annulated Pyrazoles

The versatile pyrazole aldehyde is a key precursor for a variety of annulated heterocyclic systems.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from the pyrazole aldehyde. One method involves the reaction of the aldehyde-derived hydrazone with a suitable one-carbon synthon. Alternatively, reaction of the aldehyde with aroylhydrazines can lead to hydrazones that, upon cyclization, form fused triazolo systems. doi.org For example, pyrazolyl-substituted triazolo[4,3-a]quinoxalines have been synthesized from 2-hydrazino-quinoxaline precursors bearing a pyrazole moiety. doi.orgresearchgate.net

Quinoxalines: Quinoxaline derivatives can be synthesized by the condensation of the pyrazole-4-carbaldehyde with o-phenylenediamines. The reaction typically proceeds in a suitable solvent, often with acid catalysis, to yield a pyrazolyl-substituted quinoxaline. Fused pyrazolo[3,4-b]quinoxalines can also be prepared through multi-step sequences starting from pyrazole precursors. researchgate.net

Other Annulated Pyrazoles: The Vilsmeier-Haack reaction on hydrazones is a powerful tool for generating pyrazole-4-carbaldehydes, which are themselves precursors to fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. hilarispublisher.comresearchgate.net These reactions highlight the role of the formyl pyrazole as a central building block in constructing more complex, fused heterocyclic architectures.

Table 2: Synthesis of Fused Heterocycles from Pyrazole Derivatives

Target Heterocycle Key Precursor/Intermediate Typical Reagents Reference(s)
Triazoles Pyrazole-4-carbaldehyde hydrazone Aroylhydrazines, Acetic Anhydride doi.org
Quinoxalines Pyrazole-4-carbaldehyde o-Phenylenediamine researchgate.net

Chemo- and Regioselectivity in Multi-Substituted Pyrazole Systems

In a molecule with multiple functional groups like ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, the outcome of a reaction is governed by chemo- and regioselectivity. The primary reactive sites are the formyl group, the pyrazole ring, and the phenyl ring.

Chemoselectivity: In reactions involving nucleophiles, the formyl group is the most electrophilic and will typically react preferentially over the ester carbonyl. For example, in condensation reactions with amines or hydrazines, the aldehyde will selectively form imines or hydrazones. In electrophilic reactions, the choice between the pyrazole and phenyl rings is critical. As discussed, the pyrazole ring is generally more electron-rich than the phenyl ring, but its reactivity is attenuated by the electron-withdrawing substituents. Selective formylation at the C4 position of the pyrazole ring in 1-phenyl-1H-pyrazoles using the Duff reaction is a prime example of regioselectivity, indicating the C4 position's inherent activity. researchgate.net

Regioselectivity: When considering electrophilic substitution on the unsubstituted rings, the C4 position of the pyrazole is the most activated site. For the phenyl ring at C3, substitution is directed to the meta position due to the deactivating nature of the pyrazolyl substituent. In reactions of unsymmetrically substituted pyrazoles, such as Michael additions, the position of N-alkylation can be influenced by both steric and electronic effects of the substituents at the C3 and C5 positions. nih.gov The presence of the bulky phenyl group at C3 and the formyl group at C4 in the target molecule would sterically hinder attack at the N1 and C5 positions, further influencing the regiochemical outcome of reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. For ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, a full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques, is employed for unambiguous structural assignment.

The ¹H NMR spectrum is used to identify all non-equivalent protons in the molecule. The ethyl ester group is expected to exhibit a characteristic triplet for the methyl protons (CH₃) around δ 1.2 ppm and a quartet for the methylene (B1212753) protons (OCH₂) around δ 4.1 ppm, with a coupling constant (J) of approximately 7 Hz. nih.gov The methylene protons of the acetate (B1210297) group (NCH₂) attached to the pyrazole (B372694) ring are anticipated to appear as a singlet at approximately δ 5.0-5.6 ppm. nih.gov

The aromatic protons of the phenyl ring at the C3 position typically resonate in the δ 7.3–7.8 ppm region as a multiplet. The lone proton on the pyrazole ring (H5) is expected to appear as a distinct singlet further downfield, likely in the range of δ 7.7-8.3 ppm. semanticscholar.org The aldehyde proton (CHO) is highly deshielded and should produce a sharp singlet in the δ 9.8–10.1 ppm region.

Expected ¹H NMR Data

Expected ¹H NMR Spectral Data for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₂CH₃~1.2Triplet (t)~7.1
-OCH₂CH₃~4.1Quartet (q)~7.1
N-CH₂-COO~5.0 - 5.6Singlet (s)N/A
Phenyl-H~7.3 - 7.8Multiplet (m)N/A
Pyrazole-H5~7.7 - 8.3Singlet (s)N/A
-CHO~9.8 - 10.1Singlet (s)N/A

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The ethyl group carbons are expected at approximately δ 14 ppm for the methyl carbon and δ 61 ppm for the methylene carbon. rsc.org The acetate methylene carbon (N-CH₂) should appear around δ 50-55 ppm, while its carbonyl carbon (C=O) is expected in the δ 166–168 ppm region. nih.gov

The pyrazole ring carbons (C3, C4, and C5) typically resonate between δ 105 and 150 ppm. nih.govnih.gov The phenyl group carbons will show a series of signals in the aromatic region, typically from δ 125 to 135 ppm. researchgate.net The most downfield signal belongs to the highly deshielded aldehyde carbonyl carbon, which is expected to appear in the range of δ 185–191 ppm.

Expected ¹³C NMR Data

Expected ¹³C NMR Spectral Data for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OCH₂CH₃~14
-OCH₂CH₃~61
N-CH₂-COO~50 - 55
Phenyl-C~125 - 135
Pyrazole-C3, C4, C5~105 - 150
Ester C=O~166 - 168
Aldehyde C=O~185 - 191

To confirm the precise connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, such as the triplet and quartet of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

Quantitative NMR (qNMR) can be employed for the accurate determination of the purity of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate without the need for a compound-specific reference standard. By integrating a well-resolved signal from the target compound (e.g., the aldehyde singlet or the pyrazole H5 singlet) against a known amount of an internal standard with a certified purity, the absolute quantity and purity of the analyte can be calculated. This method is also valuable for monitoring the progress of the synthesis reaction by quantifying the consumption of reactants and the formation of the product over time.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate is expected to be dominated by two strong carbonyl (C=O) stretching absorptions. orgchemboulder.com

Ester Carbonyl (C=O): Saturated aliphatic esters typically show a strong C=O stretching band in the region of 1735-1750 cm⁻¹. libretexts.org

Aldehyde Carbonyl (C=O): The aldehyde carbonyl stretch is generally found at a slightly lower wavenumber, typically in the range of 1720-1740 cm⁻¹. msu.edu Conjugation with the pyrazole ring may lower this frequency further to around 1705 cm⁻¹. libretexts.org

In addition to the C=O stretch, the aldehyde is also characterized by two weak to medium C-H stretching bands around 2850 and 2750 cm⁻¹. The presence of the band around 2750 cm⁻¹ is particularly diagnostic for an aldehyde. libretexts.org The spectrum would also feature C-O stretching bands for the ester group between 1000 and 1300 cm⁻¹. pg.edu.pl

Expected IR Absorption Data

Expected IR Absorption Frequencies for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-HStretch~3100 - 3000Medium
Aliphatic C-HStretch~2980 - 2850Medium
Aldehyde C-HStretch~2850 and ~2750Weak-Medium
Ester C=OStretch~1750 - 1735Strong
Aldehyde C=OStretch~1710 - 1685Strong
Aromatic C=CStretch~1600, ~1500Medium-Weak
Ester C-OStretch~1300 - 1000Strong

Aromatic and Heterocyclic Ring Vibrations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the structure of molecules by analyzing their vibrational modes. For ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, these techniques would provide critical information about the vibrations of its constituent aromatic (phenyl) and heterocyclic (pyrazole) rings.

Characteristic vibrational bands would be expected for the following structural features:

Phenyl Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations manifest as a series of bands in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the ring.

Pyrazole Ring: The vibrational modes of the pyrazole ring are complex and involve C=N, C=C, and N-N stretching, as well as ring breathing modes. These bands are crucial for confirming the integrity of the heterocyclic core.

Formyl and Ester Groups: The C=O stretching vibration of the formyl group (CHO) would be expected around 1685 cm⁻¹, while the ester carbonyl (C=O) would appear at a higher frequency, typically in the 1735-1750 cm⁻¹ range.

A detailed analysis of the number, position, and intensity of these bands in both IR and Raman spectra would allow for a comprehensive understanding of the molecule's vibrational framework. However, specific experimental spectra for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate have not been reported in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The nominal molecular weight of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate (C₁₄H₁₄N₂O₃) is approximately 258.27 g/mol . Upon ionization, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at or near this m/z value. Subsequent fragmentation would likely involve the cleavage of the ester side chain, loss of the formyl group, and fragmentation of the pyrazole or phenyl rings, providing valuable data for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule and its fragments. For ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, HRMS would be able to distinguish its molecular formula, C₁₄H₁₄N₂O₃, from other potential formulas that have the same nominal mass. This is a definitive method for confirming the chemical formula of a newly synthesized compound. No specific HRMS data for this compound has been published.

Electrospray Ionization (ESI) and other Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (often protonated species like [M+H]⁺ or adducts like [M+Na]⁺). Given the presence of nitrogen and oxygen atoms capable of accepting a proton, ESI would be an effective method for ionizing ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate for mass spectrometric analysis. Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI), could also be employed, each providing potentially different fragmentation patterns and structural insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals (like π or n) to higher energy anti-bonding orbitals (π*). The resulting spectrum is characteristic of the molecule's conjugated system.

For ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, the conjugated system includes the phenyl ring, the pyrazole ring, and the formyl group. The presence of this extended conjugation is expected to result in strong absorption bands in the UV region. Key electronic transitions would likely include:

π → π* transitions: Associated with the aromatic and heterocyclic ring systems.

n → π* transitions: Involving the non-bonding electrons on the oxygen and nitrogen atoms of the carbonyl and pyrazole functionalities.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate could be grown, X-ray diffraction analysis would reveal:

The exact conformation of the molecule in the solid state.

The planarity and dihedral angles between the phenyl and pyrazole rings.

The packing of molecules in the crystal lattice.

The nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. A search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or reported.

Computational and Theoretical Studies of Ethyl 2 4 Formyl 3 Phenyl 1h Pyrazol 1 Yl Acetate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.

Optimized Geometries and Conformational Analysis

A DFT calculation would begin by optimizing the geometry of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate to find its most stable three-dimensional structure (lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Conformational analysis would explore different spatial arrangements of the molecule's flexible parts, such as the ethyl acetate (B1210297) group and the phenyl ring, to identify various stable conformers and their relative energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map would illustrate the charge distribution across the molecule. This visual tool helps to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. Such information is vital for predicting how the molecule will interact with other molecules, including biological targets or reagents in a chemical reaction.

Spectroscopic Property Predictions via Computational Methods

Computational methods can simulate various types of spectra, providing valuable insights that can aid in the interpretation of experimental data.

Predicted NMR Chemical Shifts

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular structure. Comparing predicted NMR spectra with experimental results is a standard method for confirming the structure of a synthesized compound.

Simulated IR and UV-Vis Spectra

Computational chemistry can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

Simulated IR Spectra: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., stretching or bending of C=O, C-N, or C-H bonds), which helps in identifying the functional groups present.

Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption. The calculations yield the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the experimental spectrum. This provides information about the electronic structure and conjugation within the molecule.

Investigation of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the reactivity and reaction mechanisms of heterocyclic compounds like ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate. Methods such as Density Functional Theory (DFT) are frequently employed to map potential energy surfaces, identify intermediates, and calculate the activation barriers of chemical transformations.

Transition State Analysis for Key Transformations

Transition state (TS) analysis is crucial for understanding the kinetics of a reaction. For pyrazole (B372694) derivatives, a key synthetic transformation is the Vilsmeier-Haack reaction, which introduces the formyl group at the C4 position. researchgate.netrsc.org Computational studies on this reaction mechanism would involve locating the transition state for the electrophilic attack of the Vilsmeier reagent on the pyrazole ring. The calculated energy of this transition state relative to the reactants provides the activation energy, offering insights into the reaction rate and feasibility.

Another area of investigation is the reactivity of the formyl group itself, for instance, in condensation or oxidation reactions. Transition state analysis for these transformations would help in predicting the most likely reaction products and optimizing reaction conditions. For example, in a hypothetical Diels-Alder reaction where the pyrazole acts as a diene, computational studies could predict the activation energies and stereochemical outcomes. Studies on related 4H-pyrazoles have shown that activation energies can be effectively calculated to predict reactivity. nih.gov

While specific transition state analyses for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate are not extensively documented in the reviewed literature, the established computational methodologies are readily applicable. Such studies would typically involve geometry optimization of the ground states (reactants, intermediates, and products) and the first-order saddle points (transition states) on the potential energy surface.

Reaction Energetics and Thermodynamic Considerations

For the synthesis of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, thermodynamic calculations can confirm whether the formation of the final product is energetically favorable. For instance, in the cyclization reaction to form the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, computational models can predict the reaction enthalpy (ΔH) and entropy (ΔS), thereby providing the free energy change.

Furthermore, the relative stability of different conformations of the title compound, such as the orientation of the ethyl acetate group relative to the pyrazole ring, can be determined. These calculations are vital for understanding the compound's structural preferences and how they might influence its reactivity and physicochemical properties.

Tautomerism and Isomerism within the Pyrazole Ring System

N-unsubstituted pyrazoles exhibit annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.govencyclopedia.pub This phenomenon is critical as the position of the proton influences the molecule's electronic structure, aromaticity, and reactivity.

Theoretical Studies on Annular Proton Transfer and Tautomeric Equilibria

Theoretical studies, primarily using DFT and ab initio methods, have extensively investigated the mechanism of annular proton transfer in pyrazoles. nih.govresearchgate.net These studies have revealed that direct intramolecular proton transfer (a 1,2-proton shift) is a high-energy process, with calculated activation energies typically in the range of 47–55 kcal/mol. nih.govresearchgate.net This high barrier is attributed to the strained three-membered ring in the transition state and the loss of aromaticity. nih.gov

Consequently, intermolecular proton transfer mechanisms are considered more plausible. These pathways involve self-association of pyrazole molecules (forming dimers or trimers) or the participation of solvent molecules like water or ammonia. encyclopedia.pubias.ac.in Computational models have shown that the presence of even a single water molecule can significantly lower the activation barrier for proton transfer. nih.gov The optimal condition for water-assisted proton transfer in pyrazoles often involves two water molecules that form a hydrogen-bonded bridge, which dramatically reduces the energetic demand for the tautomerization process. nih.gov

Table 1: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives
Transfer MechanismAssisting MoleculesTypical Calculated Activation Energy (kcal/mol)Reference
IntramolecularNone47.8 - 55.5 nih.govresearchgate.net
IntermolecularPyrazole Dimer17.0 - 19.4 ias.ac.in
IntermolecularWater~18.8 (in solution) researchgate.net
IntermolecularAmmonia17.3 - 22.5 ias.ac.in

Influence of Substituents on Tautomeric Stability

The position of the tautomeric equilibrium in substituted pyrazoles is highly dependent on the electronic nature of the substituents at the C3, C4, and C5 positions. nih.govresearchgate.net Computational studies have been instrumental in quantifying these effects. For the parent compound of the title molecule, 3-phenyl-1H-pyrazole-4-carbaldehyde, two principal tautomers exist: 3-phenyl-1H-pyrazole-4-carbaldehyde and 5-phenyl-1H-pyrazole-4-carbaldehyde. The ethyl acetate group is attached to one of the ring nitrogens.

Theoretical calculations consistently show that electron-donating groups (EDGs) tend to favor the tautomer where they are located at the C3 position. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs) stabilize the tautomer when they are at the C5 position. nih.gov In the case of 3-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl group at C3 can be considered weakly electron-donating or withdrawing depending on its resonance contribution, while the formyl group at C4 is a strong electron-withdrawing group. Studies on 3(5)-phenylpyrazoles show a preference for the 3-phenyl tautomer. fu-berlin.de The presence of the strong EWG at the C4 position is expected to influence the electron density of the entire ring, thereby affecting the relative stability of the two tautomeric forms. DFT calculations on a range of substituted pyrazoles have confirmed that a CHO group at C5 helps stabilize that tautomer. nih.gov

Table 2: General Influence of Substituent Electronic Nature on Pyrazole Tautomer Stability
Substituent TypeFavored Position for StabilityExamplesReference
Electron-Donating (EDG)C3-NH2, -OH, -CH3, -F, -Cl nih.govresearchgate.net
Electron-Withdrawing (EWG)C5-CHO, -COOH, -NO2, -CFO nih.govresearchgate.net

Note: This table represents general trends observed in computational studies of substituted pyrazoles.

Quantitative Structure-Property Relationships (QSPR) Modeling (excluding clinical)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. researchgate.net These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, QSPR models could be developed to predict a range of non-clinical properties.

Molecular descriptors, which are numerical representations of a molecule's structure, can be calculated from the computationally optimized geometry. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO-LUMO energies, dipole moment, partial atomic charges). researchgate.net

By building a regression model using a training set of pyrazole derivatives with known physicochemical properties, one could predict properties for the title compound, such as:

Solubility: Predicting aqueous solubility is crucial for chemical process design and environmental fate assessment.

Boiling Point and Melting Point: These fundamental physical properties can be estimated using QSPR models based on topological and constitutional descriptors.

Chromatographic Retention Times: QSPR can model the behavior of compounds in analytical systems like HPLC.

Environmental Fate Endpoints: Models can predict properties like octanol-water partition coefficient (logP), which is vital for assessing environmental distribution and bioaccumulation potential. osti.gov

While specific QSPR models for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate were not identified in the literature, the methodology is well-established for various classes of organic compounds, including heterocyclic systems. researchgate.net The development of such models would provide valuable predictive tools, reducing the need for extensive experimental measurements.

In Vitro Biological Activities and Structure Activity Relationships Sar of Pyrazole Derivatives Mechanism Focused

Antimicrobial Activity Studies (Bacterial and Fungal Strains)

The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents. nih.govnih.gov Pyrazole (B372694) derivatives have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens. nih.govsemanticscholar.orgmdpi.comnih.govnih.gov

Numerous studies have confirmed the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. semanticscholar.orgmanipal.edu For instance, a series of novel pyrazole-clubbed pyrimidine hybrids showed greater activity against Gram-positive bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA), compared to Gram-negative strains like Pseudomonas aeruginosa. acs.org Similarly, other synthesized pyrazole derivatives have displayed potent activity against S. aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and P. aeruginosa (Gram-negative). nih.gov

The antibacterial potency is often comparable to or even exceeds that of standard antibiotics. For example, certain aminoguanidine-derived 1,3-diphenyl pyrazoles exhibited activity against E. coli (MIC = 1 μg/ml) that was superior to the control drug moxifloxacin (MIC = 2 μg/ml). nih.gov Another study found that specific pyrazole derivatives showed excellent antibacterial activity against tested strains when compared to the standard drug Ceftriaxone. manipal.edu Naphthyl-substituted pyrazole-derived hydrazones were also identified as potent growth inhibitors of Gram-positive strains and Acinetobacter baumannii. nih.gov The introduction of a formyl group at the 4-position of the pyrazole ring, a key feature of the title compound, is a common strategy in the synthesis of biologically active pyrazoles. chemmethod.com

Pyrazole derivatives have also demonstrated significant potential as antifungal agents. nih.govnih.gov Studies have shown their inhibitory effects on the growth of pathogenic fungi such as Candida albicans and Aspergillus niger. semanticscholar.orgnih.gov For example, certain pyrano[2,3-c]pyrazole derivatives exhibited potent activity against A. niger, Penicillium sp., and C. albicans. tandfonline.com Fluorinated pyrazole aldehydes have shown moderate activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com Furthermore, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles showed good antifungal activity against A. niger, with some compounds showing activity comparable to the reference drug Ravuconazole. nih.gov

The antimicrobial potency of pyrazole derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov These values highlight the potential of pyrazoles as effective antimicrobial agents. For example, some pyrazole-thiazole derivatives have been identified as potent anti-MRSA agents with MIC values as low as 4 μg/ml. nih.gov In another study, pyrazole-derived hydrazones showed potent inhibition of Gram-positive strains and A. baumannii with MIC values ranging from 0.78–1.56 μg/ml. nih.gov Certain pyrazole-clubbed pyrimidine derivatives demonstrated an MIC of 521 μM against MRSA. acs.org

The following table summarizes MIC values for selected pyrazole derivatives against various microbial strains, illustrating their range of activity.

Compound TypeTest OrganismMIC ValueReference
Naphthyl-substituted pyrazole-hydrazoneGram-positive strains, A. baumannii0.78–1.56 µg/mL nih.gov
Difluorophenyl substituted pyrazoleA. baumannii0.78 µg/mL nih.gov
Thiazolo-pyrazole derivativesMRSA4 µg/mL nih.gov
Pyrazole-thioxothiazolidinone hybridsMRSA, E. coli1 µg/mL nih.gov
Pyrazole-derived oxazolidinoneMRSA0.25–2.0 µg/mL nih.gov
Pyrazole-clubbed pyrimidine (Compound 5c)MRSA521 µM acs.org
Pyrazole derivative (Compound 3)E. coli0.25 µg/mL nih.gov
Pyrazole derivative (Compound 4)Streptococcus epidermidis0.25 µg/mL nih.gov

The antimicrobial activity of pyrazole derivatives is attributed to their ability to interfere with essential microbial metabolic pathways. nih.gov One of the primary hypothesized mechanisms is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. ingentaconnect.comeurekaselect.com Molecular docking studies have supported this, suggesting that pyrazole-thiazole hybrids target these topoisomerases. nih.gov

Another key target is Dihydrofolate Reductase (DHFR), an enzyme involved in folic acid synthesis, which is vital for microbial survival. acs.org Pyrazole-clubbed pyrimidine and pyrazoline hybrids have been shown to inhibit the DHFR enzyme, with some compounds exhibiting better inhibitory activity than the reference drug trimethoprim. acs.org

Additionally, some pyrazole derivatives are thought to exert their effect by disrupting the bacterial cell wall. nih.gov Other proposed mechanisms include the inhibition of bacterial protein synthesis and the inhibition of cystathionine γ-lyase (CSE), an enzyme that protects bacteria against oxidative stress. nih.gov

Antiparasitic Activity

Beyond their antimicrobial properties, pyrazole derivatives have shown significant promise as antiparasitic agents. mdpi.com They have been evaluated in vitro against various parasites, including those responsible for neglected tropical diseases.

A series of trifluoromethylated pyrazole hybrids were tested against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi. frontiersin.org The results indicated that these compounds possess potent antiparasitic properties. frontiersin.org In another study, pyrazoline derivatives were evaluated for their activity against adult Schistosoma mansoni worms, the parasites that cause schistosomiasis. nih.gov Several of the tested pyrazolines showed high antischistosomal properties, with one compound exhibiting an EC50 value of 6.2 μM. nih.gov These active pyrazolines also demonstrated a negative effect on the fecundity of the schistosomes, significantly reducing the number of eggs laid. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and associated phenyl rings. nih.gov Structure-Activity Relationship (SAR) analysis helps in understanding how structural modifications impact their therapeutic potential and aids in the design of more potent compounds. nih.govtandfonline.com

For antiparasitic activity, studies on trifluoromethylated pyrazoles revealed that the presence of a bulky group, such as bromo, methoxy, or nitro, at the para position of the aryl ring attached to the 5-position of the pyrazole was essential for activity against L. amazonensis and T. cruzi. frontiersin.org The nature of the substituent at the 3-position of the pyrazole ring also influenced activity; for instance, a thiosemicarbazone derivative was active, whereas a formyl derivative was inactive in that specific series. frontiersin.org

In the context of antimicrobial activity, SAR studies of various pyrazole-thiazole hybrids have shown that substituents on both the pyrazole and other linked heterocyclic rings play a crucial role. mdpi.commdpi.com For example, in one series of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, the nature of the substituents on the 2-pyrazoline and phenyl rings was found to be most important for antibacterial and antifungal activities. mdpi.com The presence of electron-donating or electron-withdrawing groups on the phenyl ring can produce considerable differences in antimicrobial activity. semanticscholar.orgresearchgate.net Generally, the pyrazole nucleus itself is considered a key pharmacophoric requirement for the observed biological activities. nih.gov

Influence of Formyl Group Modifications on Biological Activity

The 4-formyl group (an aldehyde, -CHO) on the pyrazole ring is a critical functional group that significantly influences the biological activity of the parent compound. chemmethod.com This group is often introduced via the Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds like pyrazoles. nih.govchemmethod.commdpi.com

The reactivity of the aldehyde allows it to serve as a synthetic handle for creating a diverse library of derivatives, such as hydrazones, by condensation with various hydrazides. chemmethod.comresearchgate.net This modification is a key strategy in modulating the biological profile of the scaffold. For instance, converting the formyl group into a hydrazone linkage can lead to compounds with potent and specific antimicrobial activity. Studies on 4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives, which were further reacted to form hydrazones, yielded compounds with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Acinetobacter baumannii.

Furthermore, the formyl group itself can be a key pharmacophoric feature, participating in hydrogen bonding interactions within a biological target. researchgate.net Its conversion to other moieties, such as chalcones, has also been explored to generate molecules with different biological activities, including antibacterial properties. nih.gov

Impact of Substituents on the Phenyl Ring and Pyrazole Core

The substitution pattern on both the C3-phenyl ring and the N1-position of the pyrazole core plays a pivotal role in determining the biological efficacy of these derivatives.

Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring at the C3 position can dramatically alter activity.

Electron-withdrawing groups like nitro (NO2), chloro (Cl), or fluoro (F) groups often enhance antimicrobial activity. academicstrive.com For example, the presence of a chloro or fluoro group on the aromatic ring of certain 1H-pyrazol-5-ol scaffolds was found to be desirable for enhanced antibacterial and antifungal activity. academicstrive.com In another study, a para-nitrophenyl moiety linked to a pyrazole conjugate displayed the highest anti-inflammatory activity, superior to the standard drug diclofenac sodium. nih.gov

Electron-donating groups such as methoxy (-OCH3) or dimethylamino (-N(CH3)2) can also confer potent biological activity. academicstrive.com Some 4,4'-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives bearing these groups demonstrated excellent radical scavenging and antimicrobial activities. academicstrive.com

Pyrazole Core Substituents: Modifications at other positions of the pyrazole ring are also crucial.

N1-Substitution: The substituent at the N1 position significantly influences the molecule's properties. While the parent compound features an ethyl acetate (B1210297) group, other substitutions like aryl groups are common. N-phenyl pyrazoles have demonstrated potent antimicrobial and antioxidant activity. researchgate.net However, introducing bulky substituents at the N1 position can sometimes lead to a decrease in activity, as observed in a study on meprin inhibitors where N-phenyl substitution decreased activity compared to the unsubstituted pyrazole. scispace.com

Role of the N-linked Ethyl Acetate Moiety

The N-linked ethyl acetate moiety is a key structural feature of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate. This group consists of an ethyl ester connected to the N1 position of the pyrazole ring through a methylene (B1212753) (-CH2-) linker. While direct SAR studies on this specific moiety are limited in the provided context, its contribution can be inferred from its physicochemical properties and studies of related N-substituted pyrazoles.

The ethyl acetate group introduces a degree of lipophilicity and a hydrogen bond acceptor (the carbonyl oxygen of the ester). This can influence the compound's ability to cross cell membranes and interact with target proteins. The ester functionality is also susceptible to hydrolysis by esterase enzymes, which could potentially act as a metabolic activation or deactivation pathway in vivo.

In broader studies of N-substituted pyrazoles, the nature of the substituent at the N1 position is shown to be critical for activity. For instance, research on pyrazole-based meprin inhibitors showed that N-alkylation with methyl or phenyl groups led to a decrease in activity compared to the unsubstituted analogue, whereas an N-benzyl group did not cause a significant reduction. scispace.com This suggests that the size, flexibility, and electronic nature of the N1-substituent must be optimized for potent biological activity. The ethyl acetate group provides a combination of a flexible linker and a polar ester group, which could be crucial for positioning the molecule correctly within a target's active site.

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For antimicrobial pyrazole derivatives, several key features have been identified through computational modeling and SAR studies. nih.govresearchgate.net

A common pharmacophore model for antibacterial pyrazoles includes:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring and the oxygen atom of the formyl or ester carbonyl group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a target protein. nih.gov

Hydrogen Bond Donors: While the core pyrazole ring lacks a donor (in N-substituted derivatives), modifications can introduce them. For example, converting the formyl group to a hydrazone can introduce an N-H donor. nih.gov

Aromatic/Hydrophobic Regions: The phenyl ring at the C3 position provides a key hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target site. nih.gov

The relative spatial arrangement of these features is critical. For pyrazole-dimedone hybrids with antimicrobial activity, a successful pharmacophore model highlighted one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic feature as essential for activity. nih.gov

Other Investigated Biological Activities (e.g., Enzyme Inhibition, Receptor Binding - in vitro only)

Beyond general antimicrobial and anti-inflammatory activities, pyrazole derivatives related to ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate have been investigated for their inhibitory effects on specific enzymes in vitro.

Carbonic Anhydrase Inhibition: Pyrazole carboxamide and pyrazole-sulfonamide derivatives have been studied as inhibitors of human carbonic anhydrase (CA) isozymes CA-I and CA-II, which are targets for antiglaucoma drugs. researchgate.net Certain derivatives showed significant inhibitory effects, with Ki values in the low micromolar to nanomolar range. researchgate.net

Janus Kinase (JAK) Inhibition: 4-Amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of Janus kinases (JAK1, JAK2, JAK3), which are involved in signaling pathways related to cancer and inflammation. Several compounds exhibited IC50 values in the low nanomolar range against these enzymes. nih.gov

DapE Enzyme Inhibition: Pyrazole-based thioether analogs have been synthesized as inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme that represents a potential target for new antibiotics. The most potent of these compounds showed competitive inhibition with IC50 values in the micromolar range. nih.gov

α-Amylase and α-Glucosidase Inhibition: Some substituted pyrazole derivatives have been tested for their potential as anti-diabetic agents by measuring their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. mdpi.com

These studies highlight the versatility of the pyrazole scaffold in targeting a wide array of enzymes, making it a privileged structure in the design of specific enzyme inhibitors for various therapeutic areas.

Potential Applications of Ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate as a Research Tool and Synthetic Intermediate

The chemical compound ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate is a multi-functionalized pyrazole derivative. The strategic placement of its reactive groups—a formyl group at the 4-position, a phenyl group at the 3-position, and an ethyl acetate substituent at the N1 position—makes it a valuable and versatile building block in synthetic organic chemistry. This article explores its potential applications as a precursor for advanced materials and as a tool in chemical research, focusing on its role in synthesizing complex heterocyclic systems, its utility in material chemistry, its application in developing molecular probes, and its function in ligand design for coordination chemistry.

Conclusion and Future Research Directions

Summary of Key Research Findings for Ethyl 2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetate

Research into pyrazole (B372694) derivatives has established them as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comorientjchem.orgnih.gov Specifically, pyrazole-4-carbaldehyde derivatives, the subclass to which ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate belongs, are recognized as key synthetic intermediates and have shown notable biological potential, particularly in antimicrobial and anticancer research. chemmethod.comjocpr.com

The synthesis of the 4-formyl pyrazole core is commonly achieved through the Vilsmeier-Haack reaction, a versatile method for formylating activated aromatic and heterocyclic compounds. chemmethod.comjocpr.comamazonaws.com This reaction typically involves treating a suitable precursor, such as a hydrazone, with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). chemmethod.comjocpr.com The presence of the ethyl acetate (B1210297) group at the N1 position, the phenyl group at C3, and the formyl group at C4 provides a unique electronic and steric profile that is anticipated to influence its biological activity and synthetic versatility. While extensive biological screening data for this exact molecule is not widely published, related structures have shown potent activity. For instance, other pyrazole carbaldehyde derivatives have exhibited significant cytotoxicity against cancer cell lines and inhibitory activity against pathogenic bacteria. nih.govchemmethod.com

Table 1: Key Functional Moieties and Their Implied Significance

Moiety Position Potential Significance
Pyrazole Core - Aromatic five-membered ring known for a wide spectrum of biological activities. nih.gov
Phenyl Group C3 Influences steric and electronic properties, potentially enhancing binding to biological targets.
Formyl Group C4 A reactive site for further chemical modification and a potential pharmacophore for biological activity. chemmethod.com

Unexplored Synthetic Avenues and Methodological Advancements

While classical methods like the Vilsmeier-Haack reaction are effective, future research should explore more advanced and sustainable synthetic strategies for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate and its analogs.

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient route to complex molecules, reducing waste and simplifying purification. mdpi.comias.ac.in Developing a three- or four-component reaction that assembles the substituted pyrazole core in a single step would be a significant advancement.

Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), solvent-free conditions, and reusable catalysts (e.g., heterogeneous catalysts) could make the synthesis more sustainable. mdpi.comias.ac.in Microwave-assisted and ultrasound-assisted organic synthesis could also be explored to reduce reaction times and improve yields. mdpi.com

Novel Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, could lead to higher regioselectivity and efficiency in pyrazole synthesis. mdpi.com Transition-metal-free reactions are also a growing area of interest.

Deeper Mechanistic Investigations of Biological Activities

Given the broad bioactivity of the pyrazole scaffold, a critical future direction is to elucidate the specific molecular mechanisms of action for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate. nih.gov

Target Identification: Should initial screenings reveal anticancer or antimicrobial activity, subsequent studies must focus on identifying the specific cellular targets. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed. Pyrazole derivatives have been known to inhibit various targets, including kinases, tubulin, and enzymes involved in microbial metabolism. nih.gov

Enzyme Inhibition Assays: Based on computational predictions or similarities to known inhibitors, a panel of enzyme assays could be conducted to determine if the compound acts as an inhibitor of specific proteins crucial for cancer cell proliferation or microbial survival.

Cellular Pathway Analysis: Investigating the compound's effect on cellular signaling pathways is crucial. For potential anticancer agents, this includes studying effects on the cell cycle, apoptosis (programmed cell death), and angiogenesis. nih.govekb.eg For antimicrobial candidates, understanding how they disrupt the bacterial cell wall, protein synthesis, or DNA replication is essential.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular interactions and properties. eurasianjournals.comnih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.comresearchgate.net This can help rationalize observed biological activities and guide the design of more potent analogs.

Molecular Docking: This technique can predict the binding mode and affinity of the compound to the active sites of known biological targets. eurasianjournals.comresearchgate.net By docking the molecule into the crystal structures of various enzymes (e.g., cyclin-dependent kinases, EGFR), researchers can prioritize which biological assays to perform. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target protein over time, offering deeper insights into the stability of the binding and the conformational changes involved. eurasianjournals.com

Potential for Derivatization Towards Novel Compound Libraries for Screening

Ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate is an ideal scaffold for creating a diverse library of new compounds for high-throughput screening. The strategically located functional groups serve as handles for a variety of chemical transformations.

Modification of the Formyl Group: The aldehyde is a highly versatile functional group. It can be readily converted into Schiff bases, hydrazones, oximes, or reduced to an alcohol. chemmethod.comnih.gov Each new derivative presents a different three-dimensional shape and set of hydrogen bonding capabilities, potentially leading to enhanced or novel biological activities.

Transformation of the Ethyl Acetate Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This allows for the introduction of a wide range of substituents to probe for improved potency and pharmacokinetic properties.

Substitution on the Phenyl Ring: The phenyl group at the C3 position can be replaced with other aromatic or heteroaromatic rings. Furthermore, introducing various substituents (e.g., halogens, methoxy, nitro groups) onto the existing phenyl ring can systematically alter the electronic and steric properties of the molecule, which is a key strategy in structure-activity relationship (SAR) studies. nih.gov

By systematically exploring these avenues, the scientific community can unlock the full potential of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, potentially leading to the development of new therapeutic agents or valuable research tools.

Q & A

What are the recommended synthetic routes for ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

Basic Research Question
A multi-step synthesis typically involves coupling pyrazole precursors with ester-containing reagents. For example, triazenylpyrazole intermediates can be reacted with ethyl bromoacetate under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the acetate moiety .
Advanced Research Question
Reaction optimization may employ computational methods like quantum chemical calculations to predict reactivity and transition states. ICReDD’s approach combines reaction path searches with experimental validation, reducing trial-and-error steps. For instance, DFT calculations can identify optimal solvents (e.g., DMF vs. THF) and catalyst systems for regioselective formylation at the pyrazole C4 position .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Basic Research Question
Standard characterization includes 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. Discrepancies in peak assignments (e.g., formyl proton vs. aromatic protons) can be resolved by 2D NMR techniques like COSY and HSQC .
Advanced Research Question
For ambiguous cases (e.g., distinguishing tautomeric forms), X-ray crystallography is definitive. Studies on analogous pyrazole esters (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) confirm bond lengths and angles, resolving disputes over substituent orientation .

What methodologies are effective for functionalizing the pyrazole core of this compound?

Basic Research Question
Electrophilic substitution at the pyrazole C4 position is feasible due to the electron-withdrawing formyl group. For example, Mannich reactions with secondary amines can introduce aminoalkyl groups .
Advanced Research Question
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/heteroaryl group introduction. Computational modeling predicts steric effects of the phenyl group at C3, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

How can computational tools enhance the design of derivatives for biological screening?

Advanced Research Question
Docking studies using PyRx or AutoDock assess interactions with target proteins (e.g., kinases or GPCRs). For pyrazole derivatives, the formyl group’s role in hydrogen bonding can be simulated to prioritize analogs for synthesis . MD simulations (>100 ns) further evaluate stability in binding pockets .

What strategies mitigate challenges in purification due to byproduct formation?

Advanced Research Question
Chromatographic separation (e.g., flash chromatography with gradient elution) is standard. For persistent byproducts (e.g., unreacted triazenyl intermediates), membrane separation technologies (CRDC subclass RDF2050104) or centrifugal partition chromatography improve yield .

How should researchers address discrepancies in reported bioactivity of pyrazole analogs?

Advanced Research Question
Meta-analysis of structure-activity relationships (SAR) identifies confounding factors (e.g., substituent electronic effects). For example, 3-phenyl vs. 3-cyclopropyl groups alter logP and bioavailability, explaining divergent IC₅₀ values in kinase assays .

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Feasible Synthetic Routes

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ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate
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ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.